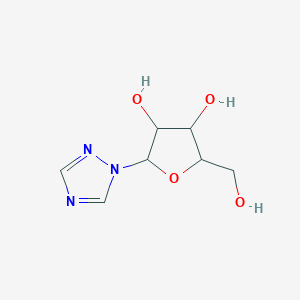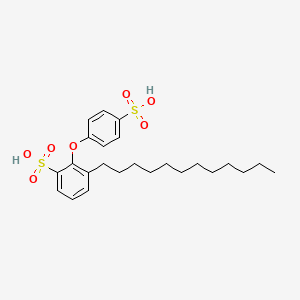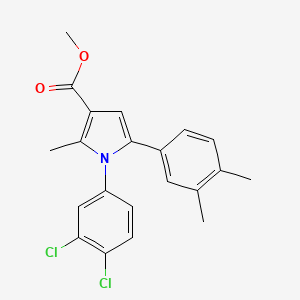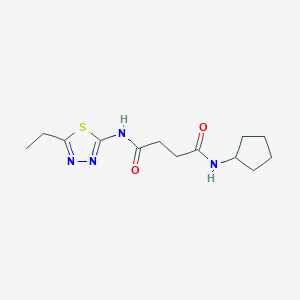![molecular formula C16H20N2O4 B14166156 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate CAS No. 4075-40-5](/img/structure/B14166156.png)
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate is a chemical compound that belongs to the family of tropane alkaloids.
Vorbereitungsmethoden
The synthesis of 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate can be compared with other similar compounds, such as:
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate
- 4-(3-endo-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile
These compounds share similar structural features but may differ in their specific biological activities and applications .
Eigenschaften
CAS-Nummer |
4075-40-5 |
|---|---|
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
(3,8-dimethyl-3-azabicyclo[3.2.1]octan-8-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H20N2O4/c1-16(12-5-6-13(16)10-17(2)9-12)22-15(19)11-3-7-14(8-4-11)18(20)21/h3-4,7-8,12-13H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
YGSQJANEQMYLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1CN(C2)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)




![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)


![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)

![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)


